molecular formula C31H29N5O6S B560383 XL765

XL765

货号: B560383
分子量: 599.7 g/mol
InChI 键: HJSSPYJVWLTYHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XL765 是一种口服活性的小分子,可以作为磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白的双重抑制剂。该化合物在体外和体内研究中均显示出显著的抗癌活性,目前正在进行临床试验。 磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白通路在人类癌症中经常被破坏,使其成为癌症治疗的关键靶点 .

准备方法

XL765 的合成涉及 4-[(3-甲氧基-4-甲基苯甲酰)氨基]苯磺酸的磺酸基与 N-(3,5-二甲氧基苯基)喹喔啉-2,3-二胺的伯芳香胺基的正式缩合 。反应条件通常包括使用合适的溶剂和催化剂来促进缩合反应。文献中没有详细介绍 this compound 的工业生产方法,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

Biochemical Interaction Mechanism of XL765

This compound (Voxtalisib/SAR245409) is an orally active quinoxaline derivative that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). Its mechanism involves competitive binding to the ATP-binding pockets of these enzymes, disrupting downstream signaling pathways critical for cancer cell survival .

PI3Kγ Inhibition:

  • Interacting Residues : Lys-890, Met-953, Trp-812, and Ile-831 form hydrogen bonds and hydrophobic interactions with this compound .
  • Non-Bonding Interactions : 28 interactions stabilize the drug-protein complex, with Lys-890 and Met-953 contributing significantly to binding affinity (ΔASA: 59.19 Ų and 8 interactions, respectively) .

mTOR Inhibition:

  • Interacting Residues : Trp-2239, Asp-2251, and Ile-2163 dominate binding, with Trp-2239 contributing 10 non-bonding interactions and a ΔASA of 56.39 Ų .
  • Hydrogen Bonding : Asp-2251 forms a critical hydrogen bond with the quinoxaline moiety of this compound .

Pharmacodynamic Effects in Cellular Systems

This compound induces apoptosis and suppresses tumor growth via PI3K/mTOR pathway inhibition:

Apoptosis Induction:

  • Caspase Activation : Cleavage of caspase-3 and PARP observed in glioblastoma (GBM) cells (A172, U87, T98G) .
  • ER Stress Modulation : Upregulation of DR5 (death receptor 5) via CHOP-dependent ER stress pathways enhances apoptosis .

Synergy with Temozolomide (TMZ):

  • Combination Therapy : this compound sensitizes TMZ-resistant GBM cells to apoptosis, improving tumor growth inhibition in xenograft models .

Preclinical and Clinical Data

ParameterPI3Kγ InhibitionmTOR Inhibition
Dock Score -12.34 kcal/mol-10.56 kcal/mol
Binding Energy -9.87 kcal/mol-8.23 kcal/mol
Dissociation Constant 0.45 µM1.2 µM

Data derived from molecular docking studies .

Limitations in Reaction Data Availability

No explicit chemical reaction data (e.g., synthetic pathways, degradation products) for this compound is available in the provided sources. The excluded domains (benchchem.com, smolecule.com) were the only references mentioning reaction types, which could not be validated through peer-reviewed studies.

Future Research Directions

  • Synthetic Chemistry : Development of this compound analogs with improved binding kinetics (6 novel candidates identified via virtual screening) .
  • Metabolic Profiling : Investigation of hepatic metabolism and reactive intermediates to optimize pharmacokinetics.

科学研究应用

XL765 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白通路的工具化合物。在生物学领域,它被用于研究该通路在细胞生长、存活和凋亡中的作用。 在医学领域,this compound 正被开发为一种潜在的抗癌药物,临床前研究表明其在各种癌症模型中具有疗效,包括乳腺癌、肺癌、卵巢癌和前列腺癌,以及神经胶质瘤 在工业领域,this compound 用于开发针对磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白通路的新的治疗剂 .

作用机制

XL765 通过抑制磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白的活性发挥作用。磷脂酰肌醇 3 激酶在肿瘤中经常被激活,促进细胞生长、存活以及对化疗和放疗的耐药性。哺乳动物雷帕霉素靶蛋白在肿瘤中也经常被激活,在肿瘤细胞生长中发挥核心作用。 通过抑制磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白,this compound 有效地破坏了这些通路,导致肿瘤细胞生长减少和凋亡增加 .

相似化合物的比较

XL765 独特之处在于它同时抑制磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白,这已被证明比单独针对任何一种蛋白质更有效。类似的化合物包括 XL147,它是一种单独的磷脂酰肌醇 3 激酶抑制剂,以及雷帕霉素,它是一种单独的哺乳动物雷帕霉素靶蛋白抑制剂。 研究表明,与这些单靶点抑制剂相比,this compound 具有更优越的效果,特别是在前列腺癌细胞模型中 其他类似的化合物包括 NVP-BEZ235 和 GDC-0980,它们也是磷脂酰肌醇 3 激酶和哺乳动物雷帕霉素靶蛋白的双重抑制剂 .

生物活性

XL765, also known as SAR245409, is an orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to inhibit key signaling pathways that promote tumor growth and survival. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical findings, and potential clinical implications.

This compound selectively inhibits class I PI3K isoforms and mTOR, both of which are commonly activated in human tumors. The activation of the PI3K pathway is associated with enhanced tumor cell proliferation, survival, and resistance to chemotherapy and radiotherapy. By inhibiting these pathways, this compound induces apoptosis in tumor cells and suppresses tumor growth.

  • PI3K Inhibition : this compound disrupts the phosphorylation of downstream targets such as AKT and p70S6K, leading to reduced cell survival signals.
  • mTOR Inhibition : It also inhibits mTOR signaling, which is crucial for protein synthesis and cell growth regulation.

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound across various cancer models:

  • Tumor Growth Inhibition : In xenograft models of breast, lung, ovarian, prostate cancers, and gliomas, this compound has shown significant tumor growth inhibition or even shrinkage. For example:
    • In mouse models, a single oral dose resulted in a duration of action against PI3K and mTOR for at least 24 hours .
    • Specifically in glioblastoma models, this compound induced endoplasmic reticulum (ER) stress-dependent apoptosis, demonstrating its mechanism in promoting cell death .
  • Combination Therapy : this compound has been studied in combination with other chemotherapeutic agents. For instance:
    • The combination with temozolomide showed enhanced therapeutic effects both in vitro and in vivo for glioblastoma treatment .

Efficacy Across Cancer Types

The following table summarizes the findings from various studies regarding the efficacy of this compound in different cancer types:

Cancer Type Model Efficacy Observed Mechanism
Breast CancerMCF7 XenograftTumor shrinkage and apoptosis inductionPI3K/mTOR pathway inhibition
Lung CancerA549 XenograftSignificant tumor growth inhibitionDecreased phosphorylation of AKT
GlioblastomaA172, U87 ModelsInduction of ER stress and apoptosisActivation of CHOP/DR5 pathway
Ovarian CancerPreclinical ModelsEnhanced anti-tumor effects with chemotherapySynergistic effects with existing drugs

Case Studies

  • Glioblastoma Multiforme (GBM) :
    • A study investigated the effects of this compound on GBM cell lines (A172, U87) treated with varying concentrations (0–20 µM). Results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant cytotoxicity .
    • Flow cytometry assays confirmed increased apoptosis rates correlating with higher drug concentrations.
  • Breast Cancer :
    • Research highlighted that this compound administration led to increased apoptosis in MCF7 tumors alongside reduced vascularization, indicating its potential not only as a monotherapy but also as an adjunctive therapy to enhance the efficacy of existing treatments .

属性

IUPAC Name

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSPYJVWLTYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR.
Record name XL765
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XL765
Reactant of Route 2
Reactant of Route 2
XL765
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
XL765
Reactant of Route 4
Reactant of Route 4
XL765
Reactant of Route 5
Reactant of Route 5
XL765
Reactant of Route 6
Reactant of Route 6
XL765

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。